molecular formula C14H20N2O2 B6434252 tert-butyl N-(1-phenylazetidin-3-yl)carbamate CAS No. 2101755-22-8

tert-butyl N-(1-phenylazetidin-3-yl)carbamate

Cat. No.: B6434252
CAS No.: 2101755-22-8
M. Wt: 248.32 g/mol
InChI Key: WEHZMEAQSJOPBV-UHFFFAOYSA-N
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Description

tert-butyl N-(1-phenylazetidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-phenylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-phenylazetidine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and a base such as triethylamine. The reaction is often conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems could be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1-phenylazetidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of phenylazetidine oxides.

    Reduction: Formation of tert-butyl N-(1-phenylazetidin-3-yl)amine.

    Substitution: Formation of substituted phenylazetidine derivatives.

Scientific Research Applications

tert-butyl N-(1-phenylazetidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-phenylazetidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl group and azetidine ring contribute to the compound’s binding affinity and specificity for its targets. Pathways involved may include enzyme inhibition, receptor modulation, or disruption of cellular processes.

Comparison with Similar Compounds

tert-butyl N-(1-phenylazetidin-3-yl)carbamate can be compared with other carbamate compounds such as:

    tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate: Similar structure but with an oxo group, leading to different reactivity and applications.

    tert-butyl N-(1-phenylazetidin-3-yl)amine: Lacks the carbamate group, resulting in different chemical properties and biological activities.

The uniqueness of this compound lies in its combination of the tert-butyl carbamate group with the phenylazetidine structure, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(1-phenylazetidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)15-11-9-16(10-11)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHZMEAQSJOPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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